molecular formula C10H14N2O4 B13575833 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

Cat. No.: B13575833
M. Wt: 226.23 g/mol
InChI Key: KMOYKLACCMUMNB-UHFFFAOYSA-N
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Description

4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a tert-butoxycarbonylamino (Boc-protected amino) group at the 4-position and a carboxylic acid moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the Boc group and acidic character from the carboxylate. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or peptide coupling reactions.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14)

InChI Key

KMOYKLACCMUMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid typically involves:

  • Step 1: Pyrrole ring functionalization — Introduction of the carboxylic acid group at the 2-position of the pyrrole ring, often starting from pyrrole or a substituted pyrrole intermediate.
  • Step 2: Amino group protection — Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 4-position to prevent side reactions during subsequent synthetic steps.
  • Step 3: Purification and isolation — The final compound is isolated by crystallization or chromatography.

This approach leverages the Boc group’s stability under neutral and basic conditions and its ease of removal under acidic conditions, making it a standard protecting group in pyrrole derivative synthesis.

Specific Synthetic Routes and Reagents

Boc Protection of Amino-Pyrrole Derivatives

The Boc group is introduced by reacting the amino-pyrrole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects the amino group without affecting the carboxylic acid functionality.

Formation of Pyrrole-2-Carboxylic Acid Core

The pyrrole-2-carboxylic acid moiety can be synthesized by:

  • Hydrolysis of pyrrole-2-carboxylate esters: Esters such as ethyl pyrrole-2-carboxylate are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol or aqueous solution) followed by acidification to yield the free acid.
  • Direct carboxylation: In some cases, pyrrole derivatives may be carboxylated at the 2-position via lithiation and reaction with carbon dioxide, though this is less common for this specific compound.
Alternative Synthetic Approaches
  • Using protected amino-pyrrole intermediates, selective chlorination or halogenation at other positions of the pyrrole ring can be performed prior to Boc protection, as demonstrated in related pyrrole derivative syntheses.
  • Coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) are employed for further derivatization or activation of the carboxylic acid for peptide bond formation, though this is more relevant for derivatives rather than the free acid itself.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) 70–90 Room temperature; selective protection of amino group
Ester Hydrolysis NaOH in ethanol or aqueous solution, reflux 75–85 Followed by acidification to pH ~3 to precipitate free acid
Purification Crystallization or chromatography Variable Crystallization from suitable solvents (e.g., dichloromethane) yields pure product

Research Findings and Practical Applications

  • The Boc group is widely used in the synthesis of pyrrole derivatives to protect amino groups, facilitating selective reactions on the pyrrole ring without side reactions.
  • Hydrolysis of pyrrole-2-carboxylate esters to yield the free acid is a standard and efficient method, providing good yields and purity.
  • The compound serves as a key intermediate in organic synthesis, especially in the preparation of peptide-like molecules and pharmacologically relevant pyrrole derivatives.
  • Structural studies and molecular docking have highlighted the importance of the pyrrole-2-carboxylic acid scaffold in biological activity, underscoring the synthetic relevance of this compound.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Pyrrole ring functionalization Starting from pyrrole or substituted pyrrole Introduction of carboxylic acid at C-2
Boc protection Di-tert-butyl dicarbonate, base Protection of amino group at C-4
Ester hydrolysis NaOH in ethanol/water, reflux Conversion of ester to carboxylic acid
Purification Crystallization or chromatography Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction can yield amines.

Scientific Research Applications

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation on the Pyrrole Core

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) feature fused pyridine-pyrrole systems. These exhibit enhanced aromaticity and electron-withdrawing effects compared to the target compound, altering reactivity in nucleophilic substitutions.

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

This analog () replaces the Boc-amino group with chloro and methyl substituents. Chlorination at the 4-position (via N-chlorosuccinimide) introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents. The methyl group at position 5 further increases hydrophobicity, contrasting with the Boc group’s bulky but polar nature .

1-Methyl-4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrrole-2-carboxylic Acid

This derivative (CAS 864076-03-9) incorporates a phenyl spacer between the pyrrole and Boc-amino group. Its molecular weight (316.35 g/mol) is higher than the target compound, likely affecting pharmacokinetic properties like membrane permeability .

Physicochemical Properties

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-Boc-amino, 2-COOH C₁₀H₁₄N₂O₄ 226.23 Moderate polarity, acidic carboxylate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH 5-Cl, fused pyridine C₈H₅ClN₂O₂ 202.59 High aromaticity, electron-deficient
4-Chloro-5-methyl-1H-pyrrole-2-COOH 4-Cl, 5-CH₃ C₆H₆ClNO₂ 175.57 Hydrophobic, sterically hindered
1-Methyl-4-phenyl-Boc-pyrrole-2-COOH 1-CH₃, 4-phenyl-Boc C₁₇H₂₀N₂O₄ 316.35 High molecular weight, rigid structure

Research Implications

  • Drug Design : The Boc group in the target compound offers reversible protection for amine functionalities, critical in prodrug strategies.
  • Structure-Activity Relationships (SAR) : Chlorine or methoxy groups in pyrrolopyridines enhance electronic effects for target engagement, while phenyl spacers optimize steric fit .

Biological Activity

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4} with a molecular weight of approximately 226.23 g/mol. This compound features a pyrrole ring, which is known for its ability to interact with various biological targets, influencing cellular pathways related to growth and apoptosis.

Chemical Structure and Properties

The compound's structure allows it to participate in diverse chemical interactions, making it a candidate for drug development. The presence of an amide group and a carboxylic acid enhances its reactivity and potential biological function.

PropertyValue
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
CAS Number85406-53-7
Melting PointNot available
Boiling PointNot available

Antitumor Activity

Initial studies suggest that compounds with structural similarities to this compound may exhibit anti-tumor properties. For instance, research indicates that pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis through pathways involving mitochondrial dysfunction and caspase activation. However, specific data on this compound's direct anti-tumor activity remains limited, necessitating further investigation.

Interaction Studies

Interaction studies are pivotal for understanding how this compound engages with biological molecules. Research has shown that similar compounds can effectively bind to proteins or nucleic acids, influencing their function. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to study these interactions.

Case Studies and Comparative Analysis

A comparative analysis with other pyrrole derivatives reveals insights into the biological activity of this compound:

Compound NameKey FeaturesBiological Activity
4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid Contains a Boc-protected amino groupModerate anti-cancer activity
1-methyl-1H-pyrrole-2-carboxylic acid Lacks bulky substituent but retains similar reactivityLimited biological activity
5-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid Features a pyrrolidine ringEnhanced interaction with biological targets

These comparisons highlight the unique substituents of this compound that may influence its chemical behavior and biological activity compared to others in its class.

Mechanistic Insights

Studies focusing on the mechanism of action of similar compounds reveal that they may target specific enzymes or receptors involved in critical cellular processes. For example, pyrrole-based compounds have been identified as inhibitors of MmpL3, a target in tuberculosis treatment, demonstrating their potential in antimicrobial applications .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Avoid prolonged exposure to strong acids/bases to prevent Boc deprotection .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the Boc group (δ ~1.4 ppm, singlet for tert-butyl) and pyrrole protons (δ ~6.5–7.2 ppm, aromatic region) .
    • ¹³C NMR : Carboxylic acid carbonyl appears at δ ~170–175 ppm; Boc carbonyl at δ ~155 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C₁₁H₁₇N₂O₅: 257.11 g/mol) .
  • IR Spectroscopy : Look for N-H stretch (~3300 cm⁻¹), C=O (carboxylic acid: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

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